molecular formula C16H18ClN3Se B10858062 Selenomethylene blue

Selenomethylene blue

Cat. No.: B10858062
M. Wt: 366.8 g/mol
InChI Key: RWWSRKUZLZPMIC-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Selenomethylene blue is synthesized by substituting the sulfur atom in methylene blue with a selenium atom. The synthesis involves the reaction of methylene blue with a selenium source under controlled conditions. One common method involves the use of sodium selenide (Na2Se) as the selenium source. The reaction is typically carried out in an aqueous medium at a temperature of around 60-80°C .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Selenomethylene blue undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxide derivatives.

    Reduction: It can be reduced to its leuco form, similar to methylene blue.

    Substitution: The selenium atom can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used.

    Reduction: Sodium borohydride (NaBH4) or other reducing agents are commonly employed.

    Substitution: Nucleophiles such as thiols or amines can react with the selenium atom under mild conditions.

Major Products:

    Oxidation: Selenoxide derivatives.

    Reduction: Leuco this compound.

    Substitution: Various seleno-organic compounds depending on the nucleophile used.

Scientific Research Applications

Selenomethylene blue has a wide range of scientific research applications, including:

    Chemistry: Used as a redox indicator and in studies of electron transfer processes.

    Biology: Investigated for its antioxidant properties and potential to protect cells from oxidative stress.

    Medicine: Explored for its anti-inflammatory and radioprotective effects.

    Industry: Potential applications in the development of new pharmaceuticals and as a component in diagnostic assays.

Mechanism of Action

The mechanism of action of selenomethylene blue involves its ability to act as an antioxidant and anti-inflammatory agent. The compound inhibits the formation of reactive oxygen species (ROS) and reduces oxidative stress in cells. It also modulates the activity of various enzymes involved in inflammatory pathways, thereby reducing inflammation . The selenium atom in this compound enhances its antioxidant activity compared to methylene blue by providing additional redox-active sites.

Comparison with Similar Compounds

    Methylene Blue: The parent compound, known for its use as a dye and in medical applications.

    Selenocystine: Another selenium-containing compound with antioxidant properties.

    Selenomethionine: A selenium analog of methionine, used as a dietary supplement and in research.

Comparison:

Properties

Molecular Formula

C16H18ClN3Se

Molecular Weight

366.8 g/mol

IUPAC Name

[7-(dimethylamino)phenoselenazin-3-ylidene]-dimethylazanium;chloride

InChI

InChI=1S/C16H18N3Se.ClH/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;/h5-10H,1-4H3;1H/q+1;/p-1

InChI Key

RWWSRKUZLZPMIC-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3[Se]2.[Cl-]

Origin of Product

United States

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